2,4,6-Trifluoro-3,5-dimethylbenzyl chloride
Overview
Description
2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzyl chloride, where the benzene ring is substituted with three fluorine atoms and two methyl groups
Mechanism of Action
Target of Action
Chloromethyl compounds are known to react with thiols , which are abundant in biological systems, particularly in the form of the antioxidant glutathione .
Mode of Action
The mode of action of 1-(Chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene is likely related to its chloromethyl group. In the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride . The chloromethyl group reacts with thiols, probably in a glutathione S-transferase–mediated reaction .
Result of Action
The reaction of chloromethyl compounds with thiols can potentially lead to cellular damage and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that chloromethyl groups can participate in various reactions, including free radical reactions and nucleophilic substitutions . These reactions can potentially interact with enzymes, proteins, and other biomolecules, altering their function or activity .
Cellular Effects
Related chloromethyl compounds have been shown to influence cell shape and function . They can also induce changes in gene expression and cellular metabolism
Molecular Mechanism
It is known that chloromethyl groups can participate in various reactions, including free radical reactions and nucleophilic substitutions . These reactions can potentially interact with biomolecules, leading to changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chloromethyl groups can participate in various reactions, potentially interacting with enzymes or cofactors
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzyl chloride typically involves the chlorination of 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H8F3OH+SOCl2→C9H8ClF3+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3,5-dimethylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl azide, 2,4,6-Trifluoro-3,5-dimethylbenzyl thiocyanate, and 2,4,6-Trifluoro-3,5-dimethylbenzyl methoxide.
Oxidation: Products include 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol and 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.
Reduction: The major product is 2,4,6-Trifluoro-3,5-dimethylbenzene.
Scientific Research Applications
2,4,6-Trifluoro-3,5-dimethylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
- 3,4,5-Trifluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoyl chloride
Uniqueness
2,4,6-Trifluoro-3,5-dimethylbenzyl chloride is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups creates a balance that can be fine-tuned for specific applications.
Properties
IUPAC Name |
1-(chloromethyl)-2,4,6-trifluoro-3,5-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWPWYSDWFALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)CCl)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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